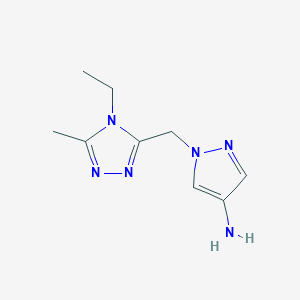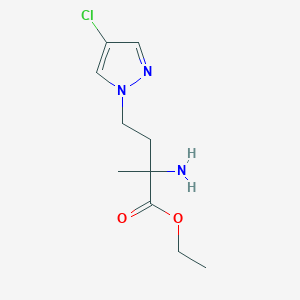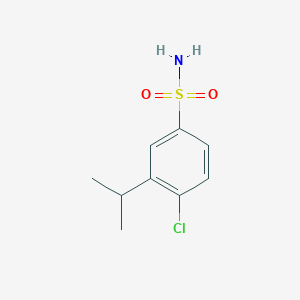![molecular formula C7H13NO2 B13630463 Methyl 2-[1-(methylamino)cyclopropyl]acetate](/img/structure/B13630463.png)
Methyl 2-[1-(methylamino)cyclopropyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[1-(methylamino)cyclopropyl]acetate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclopropyl ring substituted with a methylamino group and an acetate ester, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(methylamino)cyclopropyl]acetate typically involves the reaction of cyclopropyl derivatives with methylamine and acetic acid or its derivatives. One common method includes the cyclopropanation of an appropriate alkene followed by amination and esterification reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction times and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[1-(methylamino)cyclopropyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-[1-(methylamino)cyclopropyl]acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Methyl 2-[1-(methylamino)cyclopropyl]acetate exerts its effects involves interactions with specific molecular targets. The cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes or receptors. The methylamino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-2-cyclopropylacetate: Similar in structure but with an amino group instead of a methylamino group.
Cyclopropylmethylamine: Lacks the acetate ester group but shares the cyclopropyl and amine functionalities.
Uniqueness
Methyl 2-[1-(methylamino)cyclopropyl]acetate is unique due to its combination of a cyclopropyl ring, methylamino group, and acetate ester
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
methyl 2-[1-(methylamino)cyclopropyl]acetate |
InChI |
InChI=1S/C7H13NO2/c1-8-7(3-4-7)5-6(9)10-2/h8H,3-5H2,1-2H3 |
Clave InChI |
HVOOKJCMCQKIJL-UHFFFAOYSA-N |
SMILES canónico |
CNC1(CC1)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


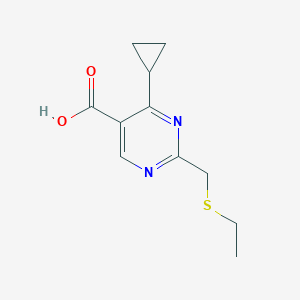
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)
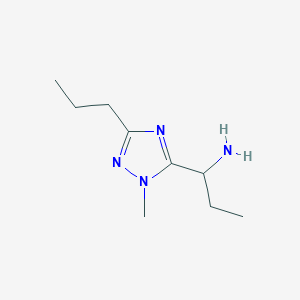
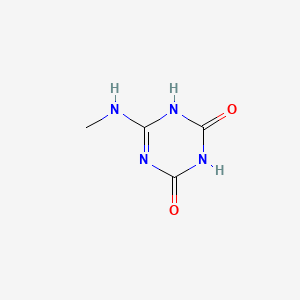


![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)
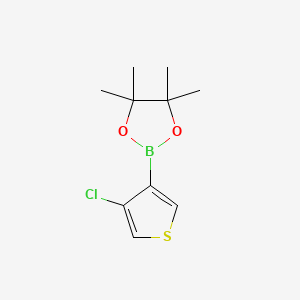

![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)
